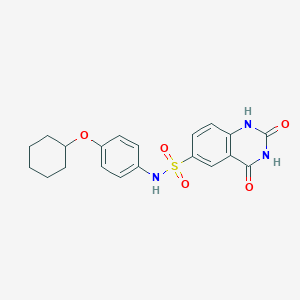
N-(4-(cyclohexyloxy)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceuticals . The cyclohexyloxyphenyl part suggests that this compound may have lipophilic properties, which could influence its absorption and distribution in the body.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinazoline ring, which is a type of heterocyclic ring that contains nitrogen atoms . The dioxo group would introduce electron-withdrawing characteristics, which could influence the compound’s reactivity .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo reactions typical of sulfonamides, such as hydrolysis or displacement reactions . The presence of the dioxo group could make the compound susceptible to reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group could contribute to its solubility in water, while the cyclohexyloxyphenyl group could enhance its lipophilicity .Scientific Research Applications
Applications of Redox Mediators in Organic Pollutant Treatment
Redox mediators, including certain sulfonamides, have shown effectiveness in enhancing the degradation efficiency of recalcitrant compounds in wastewater through enzymatic treatments. This approach utilizes enzymes like laccases and peroxidases in the presence of redox mediators to degrade pollutants that are otherwise difficult to treat due to their resistant nature. Such enzymatic treatments offer a promising method for the remediation of a wide spectrum of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Sulfonamide Inhibitors in Disease Treatment
Sulfonamide compounds have been identified as significant for their therapeutic applications beyond their traditional use as antibiotics. Research has highlighted their role in treating various conditions, including bacterial infections, cancer, glaucoma, and Alzheimer's disease, due to their ability to act as inhibitors for enzymes like tyrosine kinase, HIV protease, and others. This demonstrates the versatility of sulfonamides in medicinal chemistry and drug design, providing a foundation for developing new therapeutics (Gulcin & Taslimi, 2018).
Analytical Methods for Determining Antioxidant Activity
Sulfonamide derivatives have been involved in methodologies for assessing antioxidant activity, showcasing the importance of these compounds in evaluating the efficacy of antioxidants. Techniques such as ABTS and DPPH assays utilize chemical reactions, including those involving sulfonamides, to measure the antioxidant capacity of various substances. This area of study is crucial for understanding the antioxidant properties of drugs and natural compounds, impacting food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Antimicrobial Resistance and Environmental Impact
The environmental presence of sulfonamides due to agricultural activities has raised concerns regarding microbial resistance and its implications for human health. Research underscores the necessity for understanding and mitigating the risks associated with the environmental dissemination of sulfonamides, highlighting the global challenge of antibiotic resistance and its potential hazards to human health (Baran et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-cyclohexyloxyphenyl)-2,4-dioxo-1H-quinazoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c24-19-17-12-16(10-11-18(17)21-20(25)22-19)29(26,27)23-13-6-8-15(9-7-13)28-14-4-2-1-3-5-14/h6-12,14,23H,1-5H2,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTULRZSAVRLPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyclohexyloxyphenyl)-2,4-dioxo-1H-quinazoline-6-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

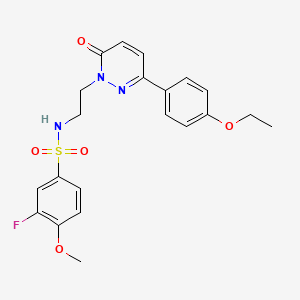
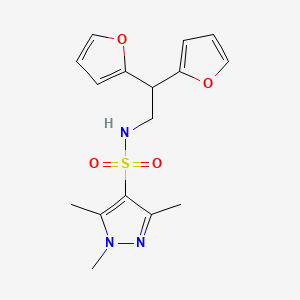
![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2561709.png)

![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(4-{8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}butyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2561712.png)

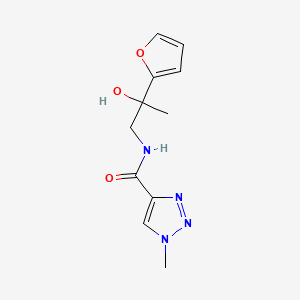

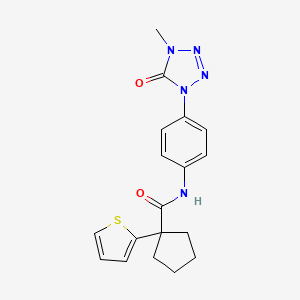
![1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2561723.png)

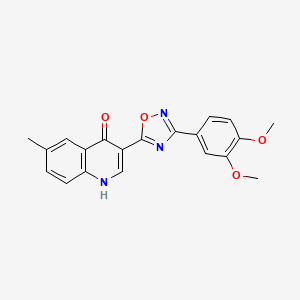
![N-(3-ethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2561728.png)
